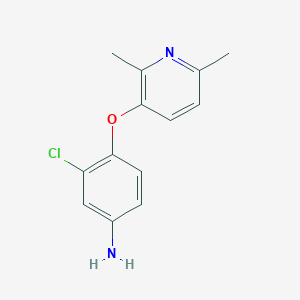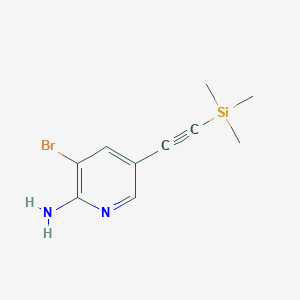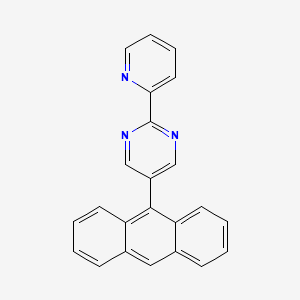![molecular formula C9H6BrNO2S B13873498 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1610520-29-0](/img/structure/B13873498.png)
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H6BrNO2S. This compound is of interest due to its unique structure, which includes a bromine atom, a methyl group, and an aldehyde group attached to a thieno[3,2-c]pyridine core. It has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-c]pyridine core, followed by bromination and formylation reactions.
Thieno[3,2-c]pyridine Core Formation: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane (DCM), and bases such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Oxidation: Potassium permanganate (KMnO4), aqueous conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 7-Bromo-5-methyl-4-hydroxy-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
Oxidation: 7-Bromo-5-carboxy-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s unique structure makes it useful in the design of novel organic materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity with biological targets. The compound can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.
Uniqueness
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
Propiedades
Número CAS |
1610520-29-0 |
|---|---|
Fórmula molecular |
C9H6BrNO2S |
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3 |
Clave InChI |
IZBVANAGPHTSJY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)





![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)



![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)


